2,2,4,6,6-Pentamethylpiperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,6-Pentamethylpiperidine typically involves the reaction of phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone. This intermediate is then reduced using the Wolff–Kishner reduction to yield 2,2,6,6-tetramethylpiperidine. Finally, N-methylation of this secondary amine with methyl iodide and potassium carbonate produces this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of phorone with ammonia, reduction of the intermediate, and N-methylation .
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,6-Pentamethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2,2,4,6,6-Pentamethylpiperidine has several scientific research applications:
Mechanism of Action
2,2,4,6,6-Pentamethylpiperidine exerts its effects by blocking ganglionic transmission. It inhibits the action of acetylcholine at autonomic ganglia, leading to a decrease in blood pressure. The compound is well absorbed from the gastrointestinal tract and has a long duration of action .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of 2,2,4,6,6-Pentamethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in various oxidation reactions.
Uniqueness
This compound is unique due to its steric hindrance and ganglion-blocking properties. Its structure provides stability and resistance to certain reactions, making it valuable in specific applications .
Properties
CAS No. |
63885-13-2 |
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Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2,2,4,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C10H21N/c1-8-6-9(2,3)11-10(4,5)7-8/h8,11H,6-7H2,1-5H3 |
InChI Key |
BIZSJKULZKHUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
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